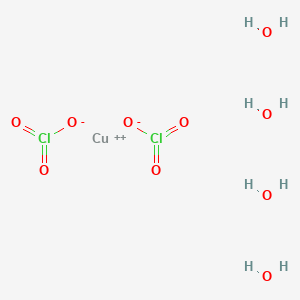
Copper dichlorate tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper dichlorate tetrahydrate, also known as this compound, is a useful research compound. Its molecular formula is Cl2CuH8O10 and its molecular weight is 302.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Copper - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrial Applications
Catalysis in Organic Reactions
Copper dichlorate tetrahydrate is utilized as a catalyst in several organic synthesis reactions. It plays a significant role in:
- Wacker Process : In this industrial process, ethylene is converted to acetaldehyde using copper dichlorate as a co-catalyst alongside palladium dichloride. The reaction cycle involves the oxidation and reduction of copper species, facilitating the transformation of ethylene into valuable chemicals .
- Chlorination Reactions : The compound is effective in chlorinating aromatic hydrocarbons and carbonyl compounds. This process often employs polar solvents and can lead to the formation of chlorinated products that serve as intermediates in further chemical syntheses .
Pigment Production
this compound is used in the production of pigments for ceramics and textiles. Its vibrant color properties make it suitable for applications requiring specific aesthetic qualities .
Environmental Applications
Water Treatment
The compound has been explored for its potential in water treatment processes. It can act as a coagulant to remove impurities from water, thereby improving water quality. Its effectiveness in treating industrial wastewater has been documented, showcasing its utility in environmental remediation efforts .
Desulfurization
In the petroleum industry, this compound is employed for desulfurizing oil gases. This application is crucial for reducing sulfur emissions and enhancing environmental compliance in oil processing operations .
Biological and Medical Applications
Copper Chelation Therapy
this compound's role in biomedical applications is linked to its potential as a copper chelating agent. Excess copper levels are associated with various health conditions, including Wilson's disease and neurodegenerative disorders. Research indicates that compounds that chelate copper can help manage these conditions by regulating copper levels in the body .
- Case Study : A study highlighted the effectiveness of copper chelation therapy using various agents, including those derived from this compound, in reducing copper accumulation in patients with Wilson's disease .
Case Study 1: Catalytic Efficiency
A recent study evaluated the catalytic efficiency of this compound in the Wacker process. The results demonstrated high conversion rates of ethylene to acetaldehyde with minimal by-products, emphasizing its effectiveness as a co-catalyst .
Case Study 2: Environmental Remediation
Research conducted on the use of this compound in wastewater treatment revealed significant reductions in contaminant levels when applied as a coagulant. The study concluded that the compound could be an effective agent for treating industrial effluents .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Industrial Catalysis | Wacker Process | High conversion rates with minimal by-products |
| Environmental Science | Water Treatment | Effective coagulant for removing impurities |
| Biomedical | Copper Chelation Therapy | Regulates copper levels in Wilson's disease |
| Pigment Production | Ceramics and Textiles | Produces vibrant colors for aesthetic purposes |
Propriétés
Numéro CAS |
135821-00-0 |
|---|---|
Formule moléculaire |
Cl2CuH8O10 |
Poids moléculaire |
302.51 g/mol |
Nom IUPAC |
copper;dichlorate;tetrahydrate |
InChI |
InChI=1S/2ClHO3.Cu.4H2O/c2*2-1(3)4;;;;;/h2*(H,2,3,4);;4*1H2/q;;+2;;;;/p-2 |
Clé InChI |
VPXMBRBPUORXKO-UHFFFAOYSA-L |
SMILES |
O.O.O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
SMILES canonique |
O.O.O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
Key on ui other cas no. |
135821-00-0 |
Synonymes |
tetraaqua copper (II) chlorate tetraaquacopper (II) chlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















